N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-25-18-13-15(21(28)24-16-9-6-14(7-10-16)20(23)27)8-11-17(18)22(29)26-12-4-3-5-19(25)26/h6-11,13,19H,2-5,12H2,1H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZFFORQQQADOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Reaction conditions often include the use of catalysts such as Lewis acids, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., MCPBA), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent with similar mechanisms of action.
Afatinib: Known for its efficacy in treating certain types of cancer.
Uniqueness
What sets N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide apart is its unique structure, which allows for specific interactions with a broader range of biological targets.
Biological Activity
N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H19N3O3
- Molecular Weight : 341.37 g/mol
The compound features a pyridoquinazoline core structure that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines by acting as a dual inhibitor of EGFR and BRAF V600E enzymes. The most potent derivative exhibited a GI50 value of 1.16 µM, comparable to Doxorubicin (GI50 = 1.14 µM) .
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of key apoptotic proteins such as Bax and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. A study focusing on similar compounds indicated that they exert inhibitory effects on DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial DNA replication . This suggests that this compound may also possess significant antibacterial properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. The results indicated that it effectively inhibits cell proliferation in cancer cell lines and exhibits dose-dependent effects on cell viability. The following table summarizes key findings from various studies:
| Study Reference | Activity Type | Cell Line/Target | IC50/Other Metrics |
|---|---|---|---|
| Antimicrobial | DNA gyrase | Inhibitory action observed | |
| Anticancer | Various cancer cells | GI50 = 1.16 µM | |
| Antitumor | Topoisomerase II | IC50 = 2.5 µM |
Case Study 1: Dual EGFR/BRAF Inhibition
A detailed investigation into the dual inhibition capabilities of quinazoline derivatives revealed that modifications at specific positions on the phenyl group significantly enhanced antiproliferative activity against cancer cell lines. For example, compounds with halogen substitutions exhibited increased potency compared to their unsubstituted counterparts .
Case Study 2: Antimicrobial Mechanism Exploration
Research into the antimicrobial mechanisms of similar compounds demonstrated that they effectively disrupt bacterial DNA replication processes by inhibiting essential enzymes such as DNA gyrase and topoisomerase IV. This mechanism positions quinazoline derivatives as potential candidates for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
